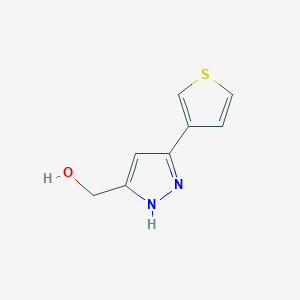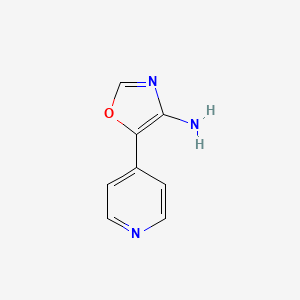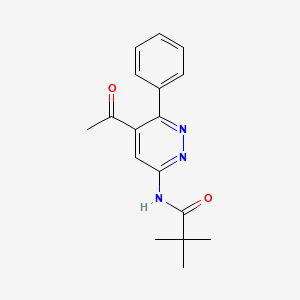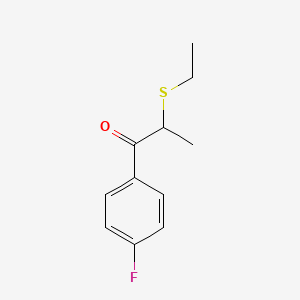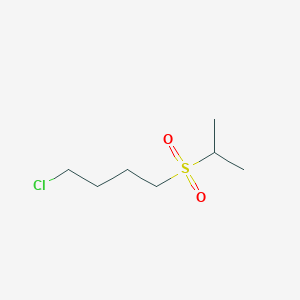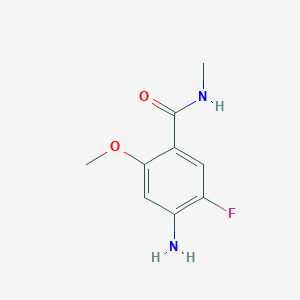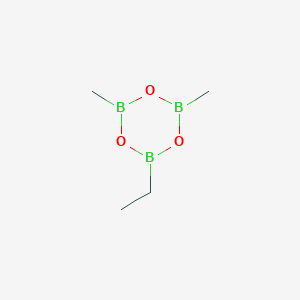
3-Iodoquinoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodoquinoline-2-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocycles known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of an iodine atom at the 3-position and a cyano group at the 2-position makes this compound a unique and valuable compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic addition of terminal alkynes to 2-aminobenzophenones, followed by intramolecular regioselective iodocyclization (6-endo dig) to furnish 2,4-disubstituted, 3-iodoquinolines in high yields . This method is efficient and provides high yields without the need for column chromatography.
Industrial Production Methods: Industrial production methods for this compound often involve the use of green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts are employed to minimize environmental impact and improve efficiency .
化学反応の分析
Types of Reactions: 3-Iodoquinoline-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced with other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form quinoline derivatives.
Cyclization Reactions: The cyano group at the 2-position can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and fused heterocyclic compounds .
科学的研究の応用
3-Iodoquinoline-2-carbonitrile has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-Iodoquinoline-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to the modulation of cellular processes. For example, quinoline derivatives have been shown to exhibit antiproliferative properties by inducing apoptosis through the activation of caspases and the release of reactive nitrogen species .
類似化合物との比較
4-Anilinoquinoline-3-carbonitrile: Known for its kinase inhibitory activity and potential therapeutic applications.
2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of various heterocyclic compounds and pharmaceuticals.
3-Aryl-quinoxaline-2-carbonitrile: Investigated for its hypoxic cytotoxic activity and potential as an anticancer agent.
Uniqueness: 3-Iodoquinoline-2-carbonitrile is unique due to the presence of both an iodine atom and a cyano group, which provide distinct reactivity and functionalization opportunities. This makes it a valuable compound for the synthesis of diverse quinoline derivatives and for exploring new chemical and biological applications .
特性
分子式 |
C10H5IN2 |
|---|---|
分子量 |
280.06 g/mol |
IUPAC名 |
3-iodoquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H5IN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H |
InChIキー |
PWTNGUGZKLURTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13652431.png)
![Methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13652449.png)


